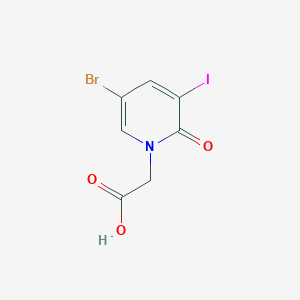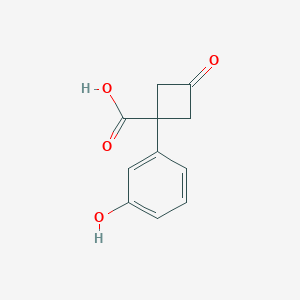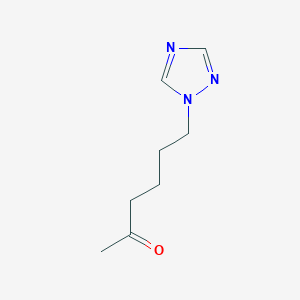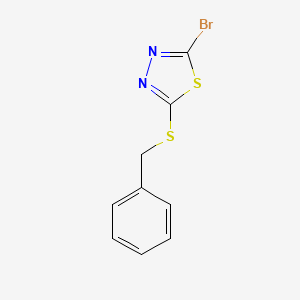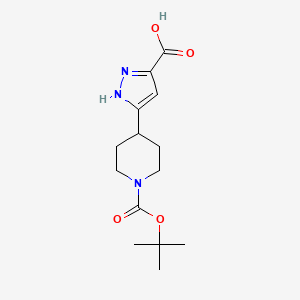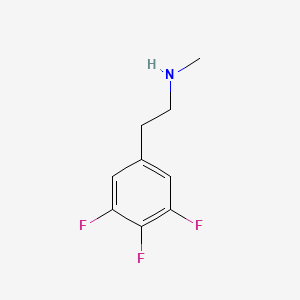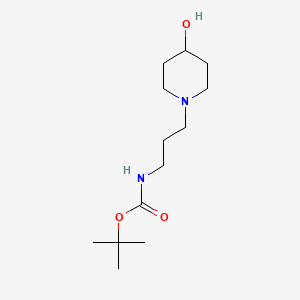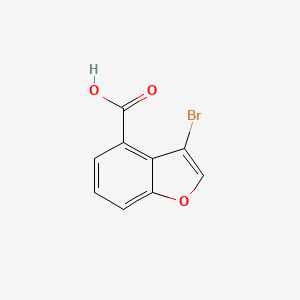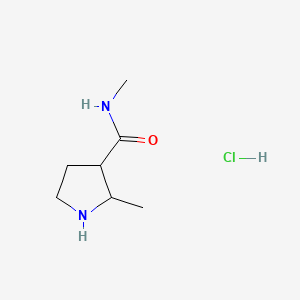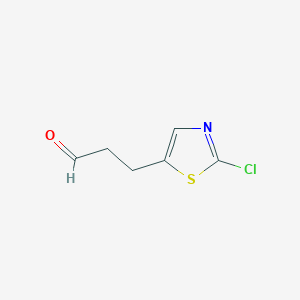
3-(3,3-Dimethylcyclohexyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a propanal side chain. It is used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)propanal typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, cyclohexane, is subjected to Friedel-Crafts alkylation to introduce the dimethyl groups, forming 3,3-dimethylcyclohexane.
Side Chain Introduction: The 3,3-dimethylcyclohexane is then reacted with a suitable reagent, such as propanal, under controlled conditions to introduce the propanal side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing distillation or crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: 3-(3,3-Dimethylcyclohexyl)propanoic acid.
Reduction: 3-(3,3-Dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,3-Dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)propanal involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The formyl group is highly reactive and can form covalent bonds with nucleophiles.
Pathways Involved: The compound can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,3-Dimethylcyclohexyl)propanol: The reduced form of 3-(3,3-Dimethylcyclohexyl)propanal.
3-(3,3-Dimethylcyclohexyl)propanoic acid: The oxidized form of this compound.
3-(3,3-Dimethylcyclohexyl)propylamine: A derivative where the aldehyde group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the cyclohexane ring with dimethyl substitution and the aldehyde group makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-(3,3-dimethylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-11(2)7-3-5-10(9-11)6-4-8-12/h8,10H,3-7,9H2,1-2H3 |
Clé InChI |
JPNPJEAEQCOXIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)CCC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


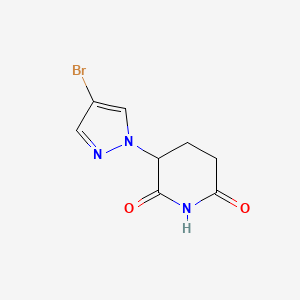
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
